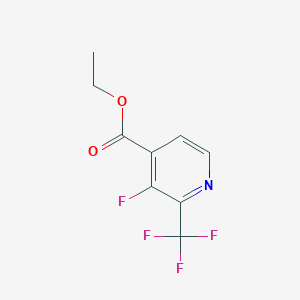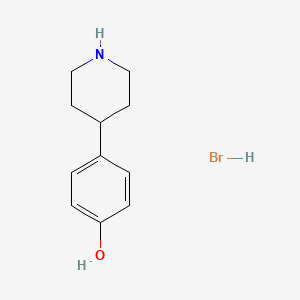
4-(Piperidin-4-yl)phenol hydrobromide
Vue d'ensemble
Description
“4-(Piperidin-4-yl)phenol hydrobromide” is a chemical compound with the CAS Number: 1869912-48-0 . It has a molecular weight of 258.16 and its IUPAC name is 4-(piperidin-4-yl)phenol hydrobromide .
Molecular Structure Analysis
The InChI code for “4-(Piperidin-4-yl)phenol hydrobromide” is 1S/C11H15NO.BrH/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10;/h1-4,10,12-13H,5-8H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“4-(Piperidin-4-yl)phenol hydrobromide” is a solid at room temperature . It has a molecular weight of 258.16 .Applications De Recherche Scientifique
Crystal Structure Analysis
4-(Piperidin-4-yl)phenol hydrobromide and its derivatives have been extensively studied for their crystal structures. For instance, the compound 4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidinium picrate has been analyzed, revealing significant details about its crystal packing and hydrogen bonding interactions, which are crucial for understanding its properties and potential applications in material science (Jasinski et al., 2009).
Electrochemical Studies
The electrochemical behavior of compounds similar to 4-(Piperidin-4-yl)phenol hydrobromide, like 4-(piperazin-1-yl)phenols, has been studied, particularly their oxidation properties in the presence of indole derivatives. This research is vital for understanding the chemical reactivity of these compounds and their potential use in synthetic chemistry (Amani et al., 2012).
Quantum Chemical and Molecular Dynamic Studies
Theoretical and computational studies have been conducted on compounds structurally related to 4-(Piperidin-4-yl)phenol hydrobromide, providing insights into their electronic, structural, and reactive properties. This information is crucial for drug design and understanding the biological activity of these compounds (Ulaş, 2020).
Molecular Interaction Analysis
Studies have delved into the hydrogen-bond interactions and molecular arrangements of compounds akin to 4-(Piperidin-4-yl)phenol hydrobromide, essential for material science and understanding the compounds' behavior in various environments (Simões et al., 2012).
Protective Group Evaluation
2-(Piperidine-1-yl)-ethyl (PIP) has been evaluated as a protecting group for phenols, showing stability under various conditions. This research is vital for synthetic chemistry, providing insights into protecting groups' stability and reactivity (Norén, 2021).
Corrosion Inhibition Studies
Piperidine derivatives have been investigated for their corrosion inhibition properties on metals, which is essential for industrial applications, particularly in materials prone to corrosion (Kaya et al., 2016).
Estrogen Receptor Modulation
Novel derivatives of 4-(Piperidin-4-yl)phenol hydrobromide have been synthesized and shown to have potential as estrogen receptor modulators, which could have implications in treating conditions related to estrogen receptor activity (Sato et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
4-piperidin-4-ylphenol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.BrH/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10;/h1-4,10,12-13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEWCHKPJQZHID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-4-yl)phenol hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



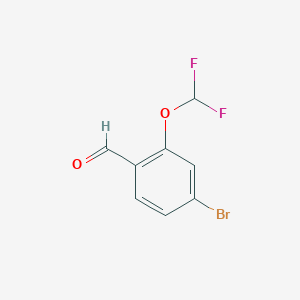
![Ethyl 6-iodoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1409132.png)

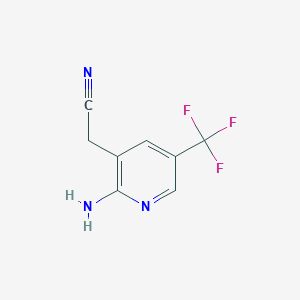
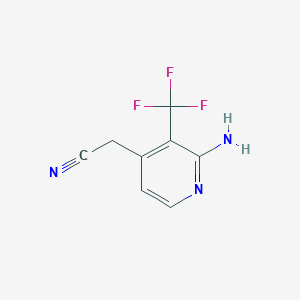
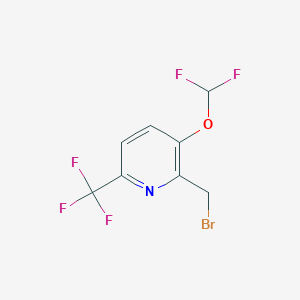
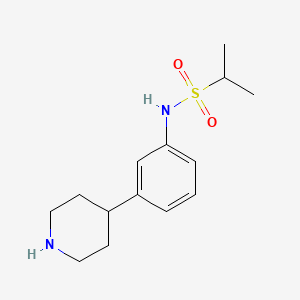
![3a-Hydroxymethylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B1409141.png)

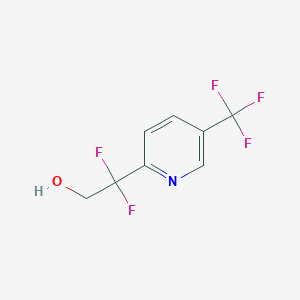
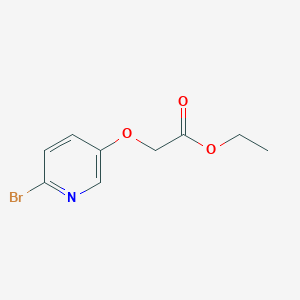
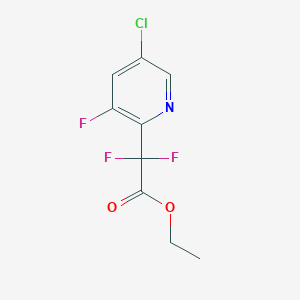
![(3'R,5'S)-5'-methyl-[1,3'-bipiperidin]-2-one](/img/structure/B1409148.png)
